molecular formula C13H9BrF2O B1517032 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene CAS No. 1019446-40-2

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Cat. No.: B1517032
CAS No.: 1019446-40-2
M. Wt: 299.11 g/mol
InChI Key: NKDIUIJJGSWMNU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and a benzyl ether group. This compound is a derivative of benzene and is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene typically involves the following steps:

  • Bromination: The starting material, 2-fluorobenzene, undergoes bromination in the presence of a brominating agent such as bromine (Br2) and a catalyst like iron (III) bromide (FeBr3).

  • Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like xenon difluoride (XeF2) or elemental fluorine (F2).

  • Esterification: The resulting compound is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyl ether group.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O, heat.

  • Reduction: LiAlH4, ether, 0°C to room temperature.

  • Substitution: NaOCH3, methanol, reflux.

Major Products Formed:

  • Oxidation: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzoic acid.

  • Reduction: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)phenol.

  • Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Pharmaceuticals

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene serves as an intermediate in drug synthesis targeting various diseases. The unique combination of bromine and fluorine enhances its biological activity and stability, making it a valuable building block for medicinal chemistry.

Case Study:
A study on fluorinated aromatic compounds indicated that similar derivatives can inhibit cancer cell lines by interfering with cell signaling pathways, suggesting potential anticancer applications for this compound .

Agrochemicals

The compound is utilized in the production of pesticides and herbicides. Its reactivity allows for the formation of various derivatives that can enhance agricultural productivity.

Application Example:
In agrochemical synthesis, this compound has been used to create new herbicides that target specific plant pathways without affecting non-target species.

Advanced Materials

This compound is also employed in materials science, particularly in the development of liquid crystals and polymers with specific optical properties.

Research Insight:
Studies have shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene: A simpler derivative with similar reactivity but lacking the benzyl ether group.

  • 2-Bromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of the benzyl ether group.

Uniqueness: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.

Biological Activity

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and fluorine substituents, suggests interesting biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its chemical properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrF2O, with a molecular weight of 315.11 g/mol. The compound consists of two benzene rings connected by an ether bond, with a bromine atom at the 2-position and a fluorine atom at the 4-position on one ring, while the other ring has a fluorine atom at the 2-position. This specific substitution pattern may influence its reactivity and biological interactions.

PropertyValue
Molecular Weight315.11 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Biological Activity Overview

While specific data on the biological activity of this compound is limited, halogenated aromatic compounds are known to exhibit various biological effects. The presence of fluorine atoms can enhance metabolic stability and lipophilicity, potentially improving drug-like properties.

Potential Biological Activities

  • Antimicrobial Activity : Some halogenated compounds demonstrate antimicrobial properties, which could extend to this compound.
  • Anticancer Potential : Fluorinated compounds often show promise in cancer therapy due to their ability to interact with biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms by which this compound may exert its biological effects are likely related to its ability to participate in biochemical reactions as a nucleophile or electrophile. Its unique structure allows it to interact with various molecular targets.

Case Studies

Research involving similar compounds provides insight into the potential biological activities of this compound:

  • Study on Fluorinated Aromatic Compounds : A study indicated that fluorinated aromatic compounds can inhibit certain cancer cell lines by interfering with cell signaling pathways (source: PMC10548102) . This suggests that this compound could have similar effects.
  • Synthesis and Biological Evaluation : Related compounds have been synthesized and evaluated for their biological activities, showing promising results in inhibiting tumor growth (source: MDPI) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, electron-deficient aryl bromides react with 2-fluorobenzyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Critical factors include:

  • Electron-withdrawing groups : The bromo and fluoro substituents activate the benzene ring for substitution .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is used to isolate the product, with purity confirmed by GC (>97%) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC (with FID detection) ensures purity >95% .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy group at C1, fluoro at C4). MS (EI or ESI) verifies molecular weight (MW: 313.1 g/mol) .
  • Handling : Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What are the key challenges in elucidating the reaction mechanism of nucleophilic aromatic substitution (SNAr) in bromo-fluoro benzene derivatives, and how can kinetic studies address these?

  • Methodological Answer : Challenges include:

  • Competing pathways : Elimination vs. substitution. Kinetic isotope effects (e.g., deuterated solvents) and Hammett plots differentiate mechanisms .
  • Steric effects : Bulkier nucleophiles (e.g., substituted benzyl alcohols) reduce yields. Computational modeling (DFT) predicts transition-state geometries .
  • Contradictions : Discrepancies in reported yields (e.g., 70–95%) may arise from varying solvent purity or trace moisture. Controlled experiments with anhydrous DMF are recommended .

Q. How do structural modifications in bromo-fluoro benzyl ether derivatives impact their biological activity, and what in vitro models are appropriate for assessment?

  • Methodological Answer :

  • Functional group variations : Replacing the 2-fluorobenzyl group with a 3-fluoro analog (CAS 1019446-41-3) alters lipophilicity (logP) and membrane permeability .
  • Antifungal assays : Test against Candida albicans using broth microdilution (MIC values). Compare with analogs like 1-Bromo-4-(difluoromethyl)benzene (IC₅₀: 12 µM) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity. Structural analogs with methyl groups (e.g., 2-Bromo-4-fluoro-3-methyl derivatives) show reduced toxicity .

Q. Data Contradiction Analysis

Q. Why do reported melting points for structurally similar bromo-fluoro benzene derivatives vary significantly across studies?

  • Methodological Answer : Discrepancies (e.g., mp 30°C vs. 36–40°C for 4-Bromobenzyl chloride derivatives) arise from:

  • Polymorphism : Crystallization conditions (slow vs. fast cooling) affect crystal packing .
  • Impurities : Trace solvents (e.g., residual DMF) lower observed mp. Sublimation or zone refining improves consistency .
  • Measurement techniques : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

Q. Experimental Design Recommendations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 28 days. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., debromination) using LC-MS .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>150°C for most derivatives) .

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIUIJJGSWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651334
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019446-40-2
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

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